molecular formula C8H9ClN2O B6321440 3-Chloro-N-hydroxy-2-methyl-benzamidine CAS No. 885964-07-8

3-Chloro-N-hydroxy-2-methyl-benzamidine

Cat. No.: B6321440
CAS No.: 885964-07-8
M. Wt: 184.62 g/mol
InChI Key: ABLWHMRJZBJUJO-UHFFFAOYSA-N
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Description

3-Chloro-N-hydroxy-2-methyl-benzamidine is an organic compound with the molecular formula C8H9ClN2O It is a derivative of benzamidine, featuring a chlorine atom, a hydroxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-hydroxy-2-methyl-benzamidine typically involves the reaction of 3-chloro-2-methylbenzonitrile with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amidine structure. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with efficient mixing and temperature control

    Purification: Crystallization or recrystallization to obtain pure product

    Quality Control: Analytical techniques such as HPLC or NMR to ensure product purity and consistency

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-hydroxy-2-methyl-benzamidine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oximes or nitriles

    Reduction: Reduction reactions can yield amines or hydroxylamines

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols

Major Products

    Oxidation: Oximes or nitriles

    Reduction: Amines or hydroxylamines

    Substitution: Various substituted benzamidines

Scientific Research Applications

3-Chloro-N-hydroxy-2-methyl-benzamidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Chloro-N-hydroxy-2-methyl-benzamidine involves its interaction with specific molecular targets, such as enzymes. The hydroxy group and the amidine moiety can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This compound is particularly effective against proteases, where it binds to the catalytic site and prevents substrate processing.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-hydroxybenzamidine
  • 2-Methylbenzamidine
  • 3-Chloro-2-methylbenzonitrile

Uniqueness

3-Chloro-N-hydroxy-2-methyl-benzamidine is unique due to the presence of both a chlorine atom and a hydroxy group on the benzene ring, which enhances its reactivity and potential for forming hydrogen bonds. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N'-hydroxy-2-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-6(8(10)11-12)3-2-4-7(5)9/h2-4,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLWHMRJZBJUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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